molecular formula C23H26N2O7 B14124615 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide

Cat. No.: B14124615
M. Wt: 442.5 g/mol
InChI Key: WLZGDIHUWDXBGQ-UHFFFAOYSA-N
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Description

N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with methoxy groups and an amide linkage to a trimethoxybenzene moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide typically involves multiple steps. One common approach is the condensation of 5,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with 3,4,5-trimethoxyaniline under acidic conditions to form the corresponding amide. This reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, the reaction conditions may be scaled up using continuous flow reactors to improve efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions may involve nucleophiles such as amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinone derivatives, while reduction of the carbonyl group can produce dihydroquinoline compounds .

Mechanism of Action

The mechanism of action of N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an antagonist at the glycine site of the NMDA receptor, which is involved in pain perception and neuroprotection . Additionally, the compound’s methoxy groups can participate in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide is unique due to its specific substitution pattern and the presence of both quinoline and benzamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H26N2O7

Molecular Weight

442.5 g/mol

IUPAC Name

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C23H26N2O7/c1-28-16-6-7-17(29-2)20-15(16)10-13(23(27)25-20)8-9-24-22(26)14-11-18(30-3)21(32-5)19(12-14)31-4/h6-7,10-12H,8-9H2,1-5H3,(H,24,26)(H,25,27)

InChI Key

WLZGDIHUWDXBGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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